1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS No.: 946307-06-8
Cat. No.: VC11911407
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946307-06-8 |
|---|---|
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C19H17N3O2/c1-13-7-9-16(10-8-13)22-12-15(11-17(22)23)19-20-18(21-24-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 |
| Standard InChI Key | ZCLWMBHPQADVDB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Introduction
1-(4-Methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities. This compound incorporates a 1,2,4-oxadiazole ring, a structural motif often associated with pharmacological properties such as antioxidant and antimicrobial activities. The presence of both a phenyl and a 4-methylphenyl group attached to the pyrrolidin-2-one core adds complexity and potential for varied interactions with biological targets.
Synthesis and Preparation
The synthesis of 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic synthesis methods. These methods often include the formation of the pyrrolidin-2-one core followed by the introduction of the 1,2,4-oxadiazole ring. Specific synthesis protocols may vary depending on the availability of starting materials and desired yields.
Research Findings and Future Directions
Research on compounds with oxadiazole rings has highlighted their potential as antioxidants and antimicrobial agents. For example, certain oxadiazole derivatives have demonstrated antioxidant activity comparable to or even surpassing that of ascorbic acid . Future studies on 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could focus on exploring its biological activities, including potential antioxidant effects and interactions with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume